molecular formula C16H14O3 B039959 5-Methoxyflavanone CAS No. 123931-32-8

5-Methoxyflavanone

Cat. No.: B039959
CAS No.: 123931-32-8
M. Wt: 254.28 g/mol
InChI Key: YLLFUILNISGLHO-HNNXBMFYSA-N
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Description

5-Methoxyflavanone is a flavonoid compound characterized by the presence of a methoxy group at the fifth position of the flavanone structure. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxyflavanone can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base, followed by cyclization and methylation reactions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation techniques. For instance, cultures of Isaria fumosorosea KCH J2 have been used to glycosylate methoxylated flavonoids, resulting in the production of various flavonoid derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyflavanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated, methoxylated, and glycosylated derivatives of this compound .

Scientific Research Applications

5-Methoxyflavanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxyflavanone involves several molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial apoptosis pathway.

Comparison with Similar Compounds

Uniqueness: 5-Methoxyflavanone is unique due to its specific methoxy substitution at the fifth position, which imparts distinct biological activities and chemical reactivity compared to other flavanones. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

123931-32-8

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(2S)-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3/t15-/m0/s1

InChI Key

YLLFUILNISGLHO-HNNXBMFYSA-N

SMILES

COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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